
bromozinc(1+);cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromozinc(1+);cyclopropane is an organometallic compound that features a cyclopropane ring bonded to a bromozinc moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromozinc(1+);cyclopropane can be synthesized through the reaction of cyclopropyl bromide with zinc in the presence of a suitable solvent such as diethyl ether. The reaction typically involves the formation of a Grignard reagent, cyclopropylmagnesium bromide, which then reacts with zinc bromide to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bromozinc(1+);cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Isomerization: This compound can isomerize under certain conditions to form different structural isomers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or reducing agents such as lithium aluminum hydride may be used.
Isomerization: Heating or the presence of catalysts can facilitate isomerization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while isomerization can produce different cyclopropane isomers .
Aplicaciones Científicas De Investigación
Bromozinc(1+);cyclopropane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which bromozinc(1+);cyclopropane exerts its effects involves the formation of reactive intermediates, such as carbenes, which can then participate in various chemical reactions. The cyclopropane ring’s strain makes it highly reactive, allowing it to undergo ring-opening reactions and form new bonds .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmagnesium Bromide: Another organometallic compound with similar reactivity.
Cyclopropyl Bromide: A precursor in the synthesis of bromozinc(1+);cyclopropane.
Cyclopropane: The parent hydrocarbon with a similar ring structure
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C3H5BrZn |
|---|---|
Peso molecular |
186.4 g/mol |
Nombre IUPAC |
bromozinc(1+);cyclopropane |
InChI |
InChI=1S/C3H5.BrH.Zn/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 |
Clave InChI |
IKVDXUFZJARKPF-UHFFFAOYSA-M |
SMILES canónico |
C1C[CH-]1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


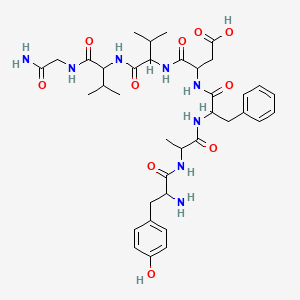
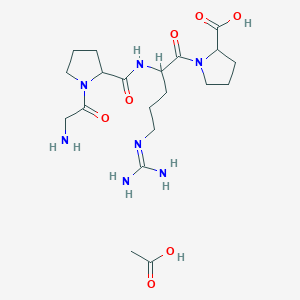
![N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide](/img/structure/B13399219.png)
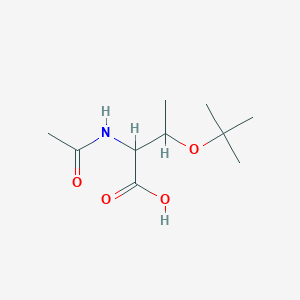
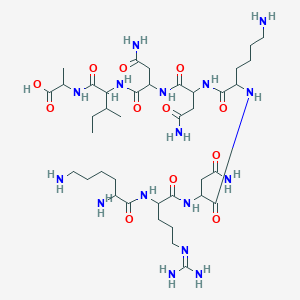
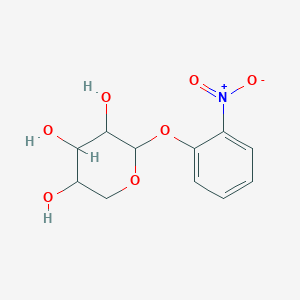
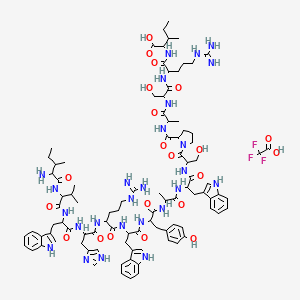

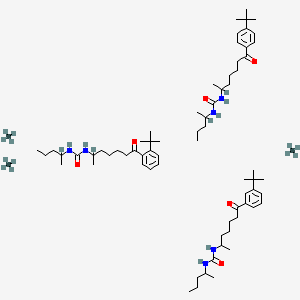

![2-[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13399257.png)
![[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate](/img/structure/B13399264.png)
![(2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13399272.png)
![1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13399282.png)
